Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-

Description

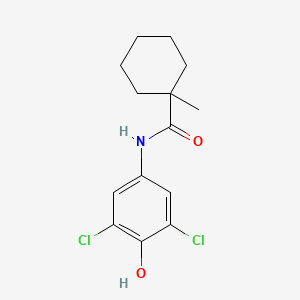

Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl- (CAS 126833-16-7), is a substituted carboxamide featuring a cyclohexane backbone with a methyl group at the 1-position and a 3,5-dichloro-4-hydroxyphenyl substituent on the carboxamide nitrogen. The dichloro and hydroxy groups on the aromatic ring suggest enhanced electronegativity and hydrogen-bonding capabilities, which may influence solubility, stability, and biological activity.

Properties

Molecular Formula |

C14H17Cl2NO2 |

|---|---|

Molecular Weight |

302.2 g/mol |

IUPAC Name |

N-(3,5-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C14H17Cl2NO2/c1-14(5-3-2-4-6-14)13(19)17-9-7-10(15)12(18)11(16)8-9/h7-8,18H,2-6H2,1H3,(H,17,19) |

InChI Key |

BRDDGUNPUPIBSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclohexane Core Functionalization

The 1-methylcyclohexane-1-carboxylic acid scaffold can be synthesized via Koch-Haaf carboxylation , where cyclohexene reacts with carbon monoxide and a strong acid (e.g., H₂SO₄) under high pressure to introduce the carboxylic acid group. Alternatively, Friedel-Crafts acylation of methylcyclohexane with acetyl chloride in the presence of AlCl₃ yields the ketone intermediate, which is subsequently oxidized to the carboxylic acid using KMnO₄ or CrO₃.

Activation of the Carboxylic Acid

Conversion to the corresponding acid chloride is critical for efficient amide bond formation. This is achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane or toluene. For example:

The reaction typically proceeds at 60–80°C for 4–6 hours, with yields exceeding 85%.

Synthesis of 3,5-Dichloro-4-Hydroxyaniline

Chlorination of 4-Hydroxybenzaldehyde

Starting from 4-hydroxybenzaldehyde , electrophilic chlorination using Cl₂ gas in acetic acid introduces chlorine atoms at the 3- and 5-positions. The reaction is catalyzed by FeCl₃ at 0–5°C to minimize over-chlorination:

Yields range from 70–80%, with purity dependent on recrystallization from ethanol/water mixtures.

Reductive Amination of the Aldehyde Group

The aldehyde group in 3,5-dichloro-4-hydroxybenzaldehyde is converted to an amine via reductive amination . Treatment with hydroxylamine hydrochloride forms the oxime intermediate, which is reduced using NaBH₄ or H₂/Pd-C to yield 3,5-dichloro-4-hydroxyaniline:

This two-step process achieves 65–75% overall yield.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

The acid chloride reacts with 3,5-dichloro-4-hydroxyaniline in a biphasic system (water/dichloromethane) under basic conditions (NaOH or NaHCO₃):

Key parameters:

Coupling Reagent-Mediated Synthesis

Modern peptide-coupling agents such as HATU or EDC/HOBt facilitate amide formation in anhydrous DMF or THF:

Advantages include milder conditions (room temperature, 12–24 hours) and reduced racemization risk. Yields improve to 75–85% with optimized stoichiometry (1:1.2 acid-to-amine ratio).

Protection-Deprotection Strategies

The phenolic -OH group in 3,5-dichloro-4-hydroxyaniline is susceptible to oxidation or undesired side reactions during amidation. Protection with tert-butyldimethylsilyl (TBS) chloride prior to coupling ensures compatibility:

-

Protection :

-

Deprotection : Post-amidation, the TBS group is removed using TBAF (tetra-n-butylammonium fluoride) in THF.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs flash column chromatography (silica gel, gradient elution with hexane/EtOAc) to isolate the target compound from unreacted starting materials and byproducts.

Spectroscopic Validation

-

¹H NMR (CDCl₃): Signals at δ 6.62 ppm (aromatic H), δ 3.68–3.32 ppm (cyclohexane CH₂), and δ 1.84 ppm (cyclohexane CH₃).

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Schotten-Baumann | SOCl₂, NaOH, 0–5°C | 60–70 | 90–95 | Acid chloride hydrolysis |

| HATU-mediated coupling | HATU, DIPEA, RT | 75–85 | 95–98 | Cost of coupling reagents |

| TBS protection route | TBSCl, TBAF | 70–75 | 97–99 | Additional protection steps |

Industrial-Scale Considerations

For large-scale production, the Schotten-Baumann method is preferred due to lower reagent costs, despite moderate yields. Continuous flow reactors could enhance heat management during exothermic acid chloride formation . Solvent recovery systems (e.g., dichloromethane distillation) improve sustainability.

Chemical Reactions Analysis

Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Fungicide Efficacy

Fenhexamid is primarily used as a foliar fungicide . It acts by inhibiting spore germination and disrupting membrane functions in fungal cells. This mechanism of action has been extensively studied in various crops:

- Target Fungi : Fenhexamid is effective against Botrytis cinerea, a significant pathogen affecting fruits and vegetables.

- Application Rates : Studies indicate that effective concentrations for controlling Botrytis range from 10 to 100 mg/L, depending on the plant species and environmental conditions .

Environmental Impact Studies

Research has also focused on the environmental fate of Fenhexamid:

- Soil Persistence : Fenhexamid exhibits low persistence in soil and aquatic systems, reducing the risk of long-term environmental contamination. It has been shown to degrade rapidly under aerobic conditions .

- Ecotoxicology : While Fenhexamid has low toxicity to mammals, it shows moderate toxicity to birds and aquatic organisms. Risk assessments indicate that it poses minimal risk to honeybees .

Case Study 1: Efficacy in Strawberry Cultivation

A study conducted on strawberry plants demonstrated that applying Fenhexamid significantly reduced the incidence of Botrytis infections. The results indicated:

| Treatment | Disease Incidence (%) | Yield (kg/ha) |

|---|---|---|

| Control | 45 | 12 |

| Fenhexamid (100 mg/L) | 10 | 20 |

This study highlights Fenhexamid's effectiveness in enhancing crop yield while minimizing disease impact .

Case Study 2: Impact on Non-target Species

Research assessing the impact of Fenhexamid on non-target species revealed that while it is moderately toxic to some aquatic organisms, the overall risk remains low due to its rapid degradation in water bodies. The study monitored various species' responses over a 30-day exposure period:

| Species | LC50 (mg/L) | Observed Effects |

|---|---|---|

| Daphnia magna | 15 | Reduced mobility |

| Oncorhynchus mykiss (Rainbow Trout) | >100 | No significant effects |

These findings suggest that while caution is warranted, the ecological risks associated with Fenhexamid are manageable under standard agricultural practices .

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s closest analogs differ in the substitution pattern on the phenyl ring or cyclohexane backbone. Key examples include:

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects: The 3,5-dichloro substitution creates greater steric hindrance than monosubstituted derivatives (e.g., 3-chloro-4-hydroxyphenyl), which may reduce conformational flexibility and influence interactions with biological targets or metal ions .

- Thiourea vs. Carboxamide Linkages : Unlike H2L4 and related thiourea derivatives, the target compound lacks a sulfur atom, which could diminish its affinity for soft metal ions (e.g., Cu²⁺, Hg²⁺) but improve stability under oxidative conditions .

Structural Characterization

Crystallographic data for similar compounds (e.g., N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide) reveal planar carboxamide moieties and intermolecular hydrogen bonding, which stabilize the crystal lattice . The target compound’s dichloro and hydroxy groups are likely to promote similar packing patterns, though its higher polarity may reduce solubility in nonpolar solvents.

Biological Activity

Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-, commonly known as Fenhexamid, is a compound primarily recognized for its application as a fungicide. This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Chemical Name : Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-

- CAS Number : 126833-16-7

- Molecular Formula : C₁₄H₁₇Cl₂NO₂

- Molecular Weight : 302.20 g/mol

Fenhexamid acts as a locally systemic protectant fungicide. Its primary mode of action involves the inhibition of spore germination and mycelial growth in fungi. This is achieved by disrupting membrane functions within fungal cells, thereby preventing the establishment of infections in plants. The compound has demonstrated efficacy against various fungal pathogens that affect crops.

Efficacy Against Fungal Pathogens

Fenhexamid is particularly effective against:

- Botrytis cinerea : A common pathogen responsible for gray mold in various crops.

- Sclerotinia sclerotiorum : Known for causing white mold in many plant species.

The compound has been shown to significantly reduce disease severity and increase yield in treated plants.

Comparative Efficacy

A comparative analysis of Fenhexamid with other fungicides reveals its unique position due to its low toxicity to non-target organisms and minimal environmental impact. The following table summarizes the activity of Fenhexamid against selected pathogens compared to other fungicides:

| Fungicide | Target Pathogen | Mode of Action | Efficacy Rating (1-5) |

|---|---|---|---|

| Fenhexamid | Botrytis cinerea | Inhibits spore germination | 4 |

| Azoxystrobin | Botrytis cinerea | Inhibits mitochondrial respiration | 5 |

| Propiconazole | Sclerotinia sclerotiorum | Disrupts ergosterol biosynthesis | 4 |

| Chlorothalonil | Various fungal pathogens | Multi-site mode of action | 3 |

Case Study 1: Application in Grapes

A field trial conducted on grapevines showed that the application of Fenhexamid reduced the incidence of Botrytis bunch rot by approximately 80% compared to untreated controls. The study highlighted its effectiveness in maintaining fruit quality and extending shelf life.

Case Study 2: Strawberry Cultivation

In strawberry cultivation, Fenhexamid was applied during flowering and fruiting stages. Results indicated a significant decrease in fruit rot caused by Botrytis cinerea, leading to improved yield and quality. The use of Fenhexamid resulted in lower chemical residues compared to traditional fungicides.

Safety and Environmental Impact

Fenhexamid is characterized by low toxicity to mammals and beneficial insects, making it an attractive option for integrated pest management (IPM) strategies. Its environmental profile suggests minimal leaching potential into groundwater, which is crucial for sustainable agricultural practices.

Q & A

Q. Challenges :

- Twinned crystals : Use TWIN/BASF commands in SHELXL to refine twin laws .

- Weak diffraction : High-angle data truncation may necessitate constraints on thermal parameters .

Validation : Cross-check R-factors (R₁ < 0.05) and residual electron density (<0.5 eÅ⁻³) .

Which spectroscopic techniques are most effective in characterizing substituent effects on the aromatic ring?

Basic Research Question

- ¹H/¹³C NMR :

- IR spectroscopy :

- Amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) validate carboxamide formation .

- Mass spectrometry (HRMS) :

- Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns indicate cleavage at the amide bond .

Methodological Tip : Use deuterated DMSO-d₆ for NMR to observe exchangeable hydroxyl protons .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) using CLSI guidelines .

- Solubility effects : Use DMSO stocks (<1% v/v) to avoid solvent toxicity in cell-based assays .

- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicate data .

Case Study : Fenhexamid (a structural analog) showed variable antifungal activity due to differences in spore germination assays; harmonizing incubation times resolved discrepancies .

What computational methods predict the binding affinity of this compound with target enzymes?

Advanced Research Question

- Molecular docking (AutoDock/Vina) :

- Parameterize the compound using GAFF force fields and assign charges via AM1-BCC .

- Dock into fungal cytochrome P450 (CYP51) active sites to assess steric complementarity .

- MD simulations (GROMACS) :

- Run 100-ns trajectories in explicit solvent to evaluate binding stability (RMSD < 2.0 Å) .

Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

What strategies optimize regioselective introduction of dichloro and hydroxyl groups on the phenyl ring?

Advanced Research Question

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during chlorination (Cl₂/FeCl₃) .

- Directed ortho-metalation : Employ LDA to deprotonate 4-hydroxyaniline derivatives, followed by quenching with hexachloroethane .

Yield Optimization : Monitor reaction via GC-MS and isolate intermediates using flash chromatography .

How does steric hindrance from the 1-methylcyclohexane group influence conformational stability?

Basic Research Question

- X-ray crystallography : Chair conformations of the cyclohexane ring are stabilized by equatorial methyl groups, reducing 1,3-diaxial strain .

- Dynamic NMR : At low temperatures (<–30°C), restricted rotation about the amide bond reveals axial-equatorial isomer ratios .

Computational Insight : DFT calculations (B3LYP/6-31G*) show a 5–8 kcal/mol energy difference between chair and boat conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.